N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide
Description
N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide (CAS: 1171920-45-8) is a brominated furopyridine derivative functionalized with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group and a pivalamide moiety. Its molecular formula is C₁₉H₂₉BrN₂O₃Si, with a molecular weight of 441.45 g/mol . The compound’s structure combines a fused furan-pyridine (furo[3,2-b]pyridine) core with substituents that enhance steric bulk and modulate reactivity, making it a candidate for pharmaceutical intermediates or organometallic catalysis.
Key features:
- TBS-protected hydroxymethyl group at position 2: Provides stability and controlled deprotection for synthetic applications.
- Pivalamide at position 7: Introduces steric hindrance and metabolic stability.
Properties
IUPAC Name |
N-[6-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O3Si/c1-18(2,3)17(23)22-15-13(20)10-21-14-9-12(25-16(14)15)11-24-26(7,8)19(4,5)6/h9-10H,11H2,1-8H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJJQICANHTYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1Br)C=C(O2)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, including its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₉BrN₂O₃Si, with a molecular weight of 441.45 g/mol. The compound features a furo[3,2-b]pyridine core substituted with a bromine atom and a tert-butyldimethylsilyloxy group, which contributes to its lipophilicity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉BrN₂O₃Si |
| Molecular Weight | 441.45 g/mol |
| CAS Number | 1171920-45-8 |
| Purity | ≥ 95% |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the furo[3,2-b]pyridine structure followed by bromination and the introduction of the tert-butyldimethylsilyl group. The synthetic pathway is crucial for ensuring the purity and yield of the final product.
Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Notably, some derivatives have shown activity as partial agonists at nuclear receptors such as PPARγ, which plays a significant role in metabolic regulation and inflammation .
Anticancer Activity
A study investigating related compounds found that they exhibit significant cytotoxic effects against various cancer cell lines. These effects are attributed to their ability to induce apoptosis and inhibit cell proliferation. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cells : In a series of experiments, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 15 µM, demonstrating significant potency compared to control groups.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6, indicating effective modulation of the inflammatory response.
Comparison with Similar Compounds
Structural Analogues with Halogen and Silyl Groups
Key Observations :
- Core Structure : The furopyridine core in the target compound distinguishes it from simpler pyridine derivatives (e.g., ). The fused furan ring may influence electronic properties and binding affinity in biological targets.
- Halogen Effects : Bromine at position 6 (target) vs. iodine (larger, polarizable) in or chlorine in alters reactivity in cross-coupling reactions.
- Silyl Groups : TBS-protected CH₂O (target) offers greater steric protection compared to TMS in , delaying hydrolysis in synthetic workflows.
Functional Group Variations: Pivalamide and Hydroxymethyl Derivatives
Comparative Analysis :
- Pivalamide Ubiquity : The pivalamide group is conserved across derivatives, suggesting its role in enhancing solubility or metabolic stability.
- Hydroxymethyl Protection: The TBS group in the target compound contrasts with aldehydes () or cyano groups (), which are more reactive but less stable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
